Rhodamine-6G N-Phenyl-thiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

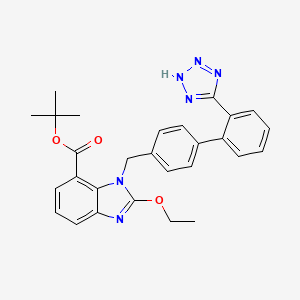

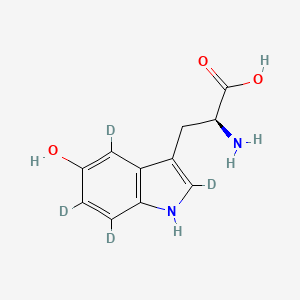

Rhodamine-6G N-Phenyl-thiosemicarbazide is a biochemical used for proteomics research . It is a useful organic compound in the field of life sciences . It has been used as a pH-sensitive probe based on the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .

Synthesis Analysis

The synthesis of Rhodamine-based pH-sensitive compounds involves solubilizing the rhodamine base (Rhodamine 6G) in pure ethanol (EtOH). The ligand (5× molar equivalents) and triethylamine (TEA, 1× molar equivalent) are added to the solution, dropwise, with mechanical stirring .Molecular Structure Analysis

Rhodamine 6G films have an amorphous structure. The surface morphology by atomic force microscopy showed that Rh6G films have nanostructure with a grain size of 159 nm for the thickness of 125 nm, which slightly increased to 166 nm for the thickness of 304 nm .Chemical Reactions Analysis

Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This property makes it a versatile tool in both in vitro and in vivo applications for intracellular and extracellular pH sensing .Physical And Chemical Properties Analysis

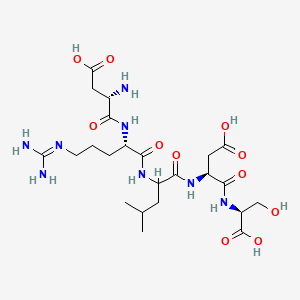

This compound has a molecular formula of C33H33N5O2S and a molecular weight of 563.71 . It is highly photostable and water-soluble .Aplicaciones Científicas De Investigación

Heavy Metal Detection

Rhodamine-6G derivatives have been extensively studied for their ability to detect heavy metals, particularly mercury (Hg2+). The compound, when synthesized with specific derivates, exhibits colorimetric and fluorescence sensing towards Hg2+, making it a valuable tool for environmental monitoring. For instance, a study synthesized rhodamine 6G derivatives by reacting rhodamine 6G hydrazide and glyoxal with 4-phenyl thiosemicarbazide, demonstrating a colorimetric and fluorescence response to Hg2+ ions (Son & Park, 2012). Similarly, another research developed N-(Rhodamine-6G)lactam-N'-phenylthiourea-ethylenediamine as a fluorescent and colorimetric chemodosimeter for Hg2+, showcasing high selectivity in aqueous solutions with a broad pH range (Wu et al., 2007).

Sensor Applications

These compounds are not only limited to heavy metal detection but have also been adapted for sensing other types of analytes. For example, a novel rhodamine-thiosemicarbazide-based chemodosimeter was designed for the colorimetric and fluorescent 'turn-on' detection of Hg2+ in aqueous samples, offering a rapid response and high selectivity, making it suitable for test strip applications (Angupillai et al., 2015). Additionally, rhodamine-based compounds have been utilized for the chromo-fluorogenic detection of nerve agents, demonstrating their versatility beyond environmental monitoring (Li et al., 2019).

Photophysical Studies

The photophysical properties of rhodamine-6G N-Phenyl-thiosemicarbazide derivatives are crucial for their applications in scientific research. Studies have focused on understanding the fluorescence spectroscopy of these compounds, considering factors like concentration and solvent effects, to optimize their efficiency in various applications (Zehentbauer et al., 2014). This knowledge is essential for enhancing their performance as sensors and in other scientific applications.

Direcciones Futuras

The future directions of Rhodamine-6G N-Phenyl-thiosemicarbazide could involve its use in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . It could also be used in the development of pH-sensitive probes for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .

Mecanismo De Acción

Target of Action

Rhodamine 6g, a related compound, is known to be a highly fluorescent dye often used as a tracer within water to determine the rate and direction of flow and transport . It is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .

Mode of Action

Rhodamine dyes are known to fluoresce, allowing them to be easily and inexpensively detected with instruments called fluorometers .

Result of Action

Rhodamine 6g is known to be highly photostable with a high fluorescence quantum yield , which may suggest potential applications in imaging and diagnostics.

Action Environment

The related compound rhodamine 6g is known to be soluble in water and methanol , which may influence its distribution and efficacy in different environments.

Análisis Bioquímico

Biochemical Properties

It is known that Rhodamine 6G, a related compound, exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region

Cellular Effects

Rhodamine 6G, a related compound, is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is highly fluorescent and can be detected easily and inexpensively with instruments called fluorometers .

Temporal Effects in Laboratory Settings

Rhodamine 6G, a related compound, is known for its high photostability .

Propiedades

IUPAC Name |

1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZILEOAOQHFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858375 |

Source

|

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885481-03-8 |

Source

|

| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)